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Compound of Interest

Compound Name: N-Desmethyl dosimertinib-d5

Cat. No.: B15140261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and

metabolism of N-Desmethyl dosimertinib-d5, a deuterated analog of a key active metabolite

of dosimertinib. As the development of deuterated drugs continues to be a strategy for

optimizing pharmacokinetic profiles, a thorough understanding of their metabolic fate is

paramount. This document synthesizes available data on the non-deuterated counterparts, the

N-desmethyl metabolites of osimertinib (AZ5104 and AZ7550), to provide a robust framework

for understanding the disposition of N-Desmethyl dosimertinib-d5. The information presented

herein is intended to support research, discovery, and clinical development efforts in the field of

targeted cancer therapy.

Executive Summary
Dosimertinib, a deuterated form of the third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) osimertinib, undergoes metabolism to form N-desmethyl

metabolites. This guide focuses on the pharmacokinetics and metabolism of the deuterated N-

desmethyl metabolite, N-Desmethyl dosimertinib-d5. By examining the well-characterized

non-deuterated analogs, AZ5104 and AZ7550, we can infer the metabolic pathways and

pharmacokinetic properties of their deuterated counterpart. The primary route of metabolism for

osimertinib is N-demethylation, predominantly mediated by cytochrome P450 3A4 (CYP3A4)

and CYP3A5 enzymes, leading to the formation of these active metabolites.[1] Deuteration at
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the site of metabolism is known to alter pharmacokinetic properties, often resulting in a

decreased rate of metabolism and consequently, changes in exposure.

Pharmacokinetics of N-Desmethyl Osimertinib
Metabolites
The pharmacokinetic profiles of the two principal N-desmethyl metabolites of osimertinib,

AZ5104 and AZ7550, have been characterized in human studies. At steady state, both

metabolites circulate at approximately 10% of the exposure of the parent compound,

osimertinib.[2] While detailed pharmacokinetic data for N-Desmethyl dosimertinib-d5 is not

yet publicly available, the following tables summarize the known parameters for its non-

deuterated analogs, providing a critical baseline for understanding its expected behavior.

Table 1: Population Pharmacokinetic Parameters of Osimertinib and its Metabolite AZ5104 in

Human Plasma

Parameter Osimertinib AZ5104

Apparent Clearance (CL/F) 14.3 L/h 31.3 L/h

Apparent Volume of

Distribution (Vd/F)
918 L 143 L

Half-life (t1/2) ~48 hours Not explicitly stated

Steady-State AUC (AUCss) 11,258 nmol·h/L 1,271 nmol·h/L

Steady-State Cmax (Css,max) 501 nmol/L 56 nmol/L

Steady-State Cmin (Css,min) 417 nmol/L 52 nmol/L

Data derived from population pharmacokinetic modeling of patients with non-small cell lung

cancer receiving an 80 mg daily dose of osimertinib.

Table 2: Summary of Pharmacokinetic Characteristics of AZ7550
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Parameter Value/Observation

Relative Exposure
Circulates at ~10% of osimertinib exposure at

steady state.

Potency
Comparable potency and selectivity profile to

osimertinib.

Metabolism of Dosimertinib to N-Desmethyl
Metabolites
The biotransformation of dosimertinib, similar to osimertinib, is primarily driven by hepatic

metabolism. The major metabolic pathways are oxidation and dealkylation.[2] The N-

demethylation that produces the active metabolites corresponding to N-Desmethyl
dosimertinib-d5 is predominantly catalyzed by CYP3A4 and CYP3A5.[1]

In Vitro Metabolism Studies
In vitro systems, such as human liver microsomes (HLMs) and recombinant human cytochrome

P450 enzymes, are instrumental in elucidating metabolic pathways. Studies with osimertinib

have confirmed that CYP3A4 is the major enzyme responsible for its metabolism in humans.[3]

Metabolic Pathways
The metabolic conversion of osimertinib involves two primary N-demethylation reactions,

leading to the formation of AZ5104 and AZ7550. The deuteration in N-Desmethyl
dosimertinib-d5 is strategically placed to slow down this metabolic process, potentially leading

to a longer half-life and altered exposure of the parent drug, dosimertinib.
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Figure 1. Metabolic pathway of Osimertinib to its N-desmethyl metabolites.

Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate characterization of the

pharmacokinetics and metabolism of drug candidates. The following sections outline

standardized methodologies for key in vitro and in vivo experiments.

In Vitro Metabolism in Human Liver Microsomes
This protocol describes a typical experiment to determine the metabolic stability of a compound

like dosimertinib.

Preparation
Incubation Sampling & Quenching Analysis

Prepare incubation mixture:
- Human Liver Microsomes
- Phosphate Buffer (pH 7.4)

- Test Compound (Dosimertinib)

Pre-warm mixture
at 37°C

Initiate reaction by adding
NADPH regenerating system Incubate at 37°C with shaking

Aliquots taken at
specific time points

(e.g., 0, 5, 15, 30, 60 min)

Quench reaction with
cold acetonitrile containing

internal standard
Centrifuge to precipitate protein Analyze supernatant by LC-MS/MS

Click to download full resolution via product page
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Figure 2. Workflow for in vitro metabolism study in human liver microsomes.

Protocol Steps:

Preparation of Incubation Mixture: A typical incubation mixture contains human liver

microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM

dosimertinib).

Pre-incubation: The mixture is pre-warmed to 37°C for approximately 5 minutes.

Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating

system.

Incubation: The reaction mixture is incubated at 37°C with constant shaking.

Time-point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60

minutes).

Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically

cold acetonitrile containing an internal standard.

Sample Processing: The quenched samples are centrifuged to precipitate proteins.

LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to

quantify the remaining parent drug and the formation of metabolites.

Bioanalytical Method for Quantification in Plasma
The quantification of dosimertinib and its N-desmethyl metabolites in biological matrices like

plasma is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method is the standard for this purpose.

Key Method Parameters:

Sample Preparation: Protein precipitation is a common and effective method for extracting

the analytes from plasma. This typically involves adding a solvent like acetonitrile to the

plasma sample, followed by vortexing and centrifugation.
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Chromatographic Separation: A C18 or similar reversed-phase column is typically used to

separate the parent drug and its metabolites. A gradient elution with a mobile phase

consisting of an aqueous component (e.g., ammonium formate buffer) and an organic

component (e.g., acetonitrile or methanol) is commonly employed.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple

reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-

to-product ion transitions are monitored for the parent drug, its metabolites, and the internal

standard.

Impact of Deuteration
The strategic placement of deuterium atoms in dosimertinib is intended to alter its metabolic

profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead

to a kinetic isotope effect. This effect can slow down the rate of metabolic reactions that involve

the cleavage of this bond, such as the N-demethylation of dosimertinib. Consequently,

deuteration may lead to:

Reduced rate of formation of N-desmethyl metabolites.

Increased plasma exposure (AUC) of the parent drug, dosimertinib.

A longer half-life of dosimertinib.

These changes can have significant implications for the drug's efficacy and safety profile,

potentially allowing for lower or less frequent dosing.

Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics and

metabolism of N-Desmethyl dosimertinib-d5, based on the extensive data available for its

non-deuterated analogs, AZ5104 and AZ7550. The primary metabolic pathway involves

CYP3A4/5-mediated N-demethylation. The introduction of deuterium is expected to modulate

this metabolic process, leading to an altered pharmacokinetic profile. The experimental

protocols and data presented herein serve as a valuable resource for researchers and drug

development professionals working to advance our understanding and application of

deuterated compounds in precision medicine. Further studies specifically characterizing the
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pharmacokinetics of N-Desmethyl dosimertinib-d5 are warranted to fully elucidate its clinical

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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